Pterosin B

Beschreibung

Origin and Natural Occurrence in Pteridium Genus

Pterosin B is a natural compound classified as a terpenoid, found in various fern species, particularly those belonging to the Pteridium genus. biosynth.com Pteridium aquilinum, commonly known as bracken fern, is a ubiquitous species found in temperate and subtropical regions globally and is a known source of this compound. researchgate.netwikipedia.org While Pteridium aquilinum is the most common source, this compound has also been reported in other fern species such as Pteris dactylina and Pteris grevilleana. nih.gov Pterosins, in general, are considered characteristic constituents and chemical markers for the Pteridaceae family. mdpi.com

Relationship to Ptaquiloside (B1252988) and other Illudane (B1247565) Glycosides as a Decomposition Product

This compound is recognized as a decomposition product of ptaquiloside researchgate.netresearchgate.netresearchgate.net, a norsesquiterpene glucoside also found in Pteridium species. researchgate.netwikiwand.comwikipedia.org Ptaquiloside is the dominant illudane-type glycoside in Pteridium aquilinum. researchgate.net Under alkaline conditions, ptaquiloside undergoes hydrolysis, losing a glucose molecule and forming an unstable acylfulvene-type compound that subsequently decomposes to form this compound. researchgate.net This transformation can occur under natural conditions and during sample handling. researchgate.net Other illudane glycosides, such as ptesculentoside (PTE) and caudatoside (CAU), also found in bracken ferns, can degrade to form other pterosins, specifically pterosin G and pterosin A, respectively. mdpi.com The breakdown of ptaquiloside can result in the formation of certain pterosins. food.gov.uk

General Academic Research Interest and Significance

This compound has attracted scientific interest due to its potential biochemical activities and its role as a decomposition product of ptaquiloside. biosynth.com Research into this compound explores its synthesis researchgate.net, its presence in environmental matrices like soil and groundwater acs.org, and its potential biological properties. Studies have investigated its inhibitory effects on salt-inducible kinase 3 (Sik3) signaling cenmed.commedchemexpress.commedchemexpress.cn, its potential role in preventing chondrocyte hypertrophy and osteoarthritis in mice cenmed.commedchemexpress.commedchemexpress.cn, and its effects on cognitive impairment and blood glucose levels in animal models medchemexpress.commedchemexpress.cn. The ready availability of specific enantiomers of this compound through synthesis is expected to facilitate further evaluation of its biological properties. researchgate.net The presence of this compound alongside ptaquiloside in various samples, including fern-based food products and traditional medicine, highlights the relevance of studying this decomposition product in assessing potential human exposure to bracken toxins. researchgate.net While ptaquiloside is known for its genotoxic and carcinogenic properties, pterosins are generally considered less electrophilic and have shown non-mutagenic activity in certain tests. food.gov.uknih.gov

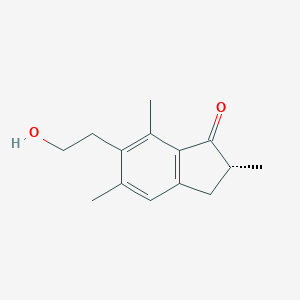

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955715 | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34175-96-7 | |

| Record name | Pterosin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Extraction Methodologies

Derivation from Precursor Compounds

Pterosin B is a well-known degradation product of ptaquiloside (B1252988), a carcinogenic norsesquiterpene glycoside also found in bracken fern wikipedia.orgbangor.ac.uk. The conversion of ptaquiloside to this compound can occur under both acidic and weakly alkaline conditions through the elimination of D-glucose and subsequent aromatization wikipedia.org. This transformation is dependent on pH and temperature. A laboratory procedure for the conversion of ptaquiloside to this compound has been described, providing a method to obtain this compound from its natural precursor.

Table 3: Laboratory Conversion of Ptaquiloside to this compound This table is interactive. Users can sort and filter the data.

| Step | Reagent/Condition | Duration | Outcome |

|---|---|---|---|

| 1 | 1 M NaOH | 15 minutes | Hydrolysis of the glycosidic bond. |

| 2 | 35°C water bath | 15 minutes | Facilitates the reaction. |

Several synthetic routes to this compound have been developed, offering a reliable source of the compound for research purposes and allowing for the creation of derivatives.

A concise, stereoselective synthesis of (2R)-pterosin B has been achieved in seven steps. This method introduces the characteristic hydroxyethyl (B10761427) side chain via a Suzuki-Miyaura cross-coupling reaction and establishes the stereochemistry at the C-2 position through the methylation of a SAMP hydrazone whiterose.ac.ukresearchgate.netresearchgate.net.

Table 4: Key Steps in the 7-Step Stereoselective Synthesis of (2R)-Pterosin B This table is interactive. Users can sort and filter the data.

| Step | Reaction Type | Key Reagents/Intermediates | Yield (%) |

|---|---|---|---|

| Intermediate | Suzuki-Miyaura Cross-Coupling | 6-bromo-5,7-dimethylindan-1-one, benzyl-protected trifluoroborate salt | 54 |

| Intermediate | Asymmetric Enolate Alkylation | SAMP hydrazone | Not Specified |

Another synthetic approach involves a Grignard reaction as a key step in the synthesis of deuterated analogues of this compound, which are useful as internal standards in quantitative analyses wikipedia.org. This methodology has been highlighted for its high yield and low number of steps. A facile synthesis of d4-pterosin B has been reported with a total yield of 78% over four steps.

Table 5: Synthesis of d4-Pterosin B This table is interactive. Users can sort and filter the data.

| Step | Description | Yield (%) | Overall Yield (%) |

|---|---|---|---|

| 1-3 | Synthesis of d4-methoxypterosin | Not Specified | Not Specified |

Advanced Synthetic Approaches to Pterosin B and Analogues

Stereoselective Synthesis Methodologies

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. Several powerful methodologies have been successfully applied to the stereoselective construction of the pterosin B framework.

Asymmetric intramolecular aldol (B89426) reactions represent a pivotal strategy in the stereoselective synthesis of the (2R) isomer of this compound. One notable synthesis utilized an asymmetric intramolecular aldol reaction involving a specific precursor molecule (referred to as compound 3). researchgate.net This reaction effectively generated a key intermediate (compound 4) with high levels of stereocontrol, demonstrating a syn/anti ratio of 98:2 and an enantiomeric excess of 85%. researchgate.net This highly stereoselective intermediate was then carried forward through a concise sequence of steps to furnish (2R)-pterosin B. researchgate.net The aldol reaction, a fundamental transformation for creating carbon-carbon bonds, is particularly valuable for constructing β-hydroxyketones and establishing up to two new stereogenic centers within a molecule. nih.gov Inspired by the mechanism of type I aldolase (B8822740) enzymes, which proceed via an enamine intermediate, the development of small molecule organic catalysts has enabled direct catalytic asymmetric aldol reactions, offering efficient routes to chiral building blocks. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely applied palladium-catalyzed reaction that facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. wikipedia.orglibretexts.org This versatile coupling has been effectively incorporated into synthetic routes towards this compound, specifically for the introduction of the hydroxyethyl (B10761427) side chain at the C-6 position of the indanone core. researchgate.netwhiterose.ac.uk In one synthetic approach, the Suzuki-Miyaura cross-coupling of a bromo-substituted indanone intermediate (compound 5) with a benzyl-protected trifluoroborate salt (compound 8) successfully yielded the desired indanone derivative (compound 9) bearing the protected hydroxyethyl group. researchgate.net This coupling proceeded in a 54% yield, providing a crucial intermediate for subsequent steps. researchgate.net

Chiral auxiliary strategies involve the temporary attachment of a chiral molecule to a substrate to direct the stereochemical outcome of a reaction. The SAMP/RAMP hydrazone methodology, pioneered by Enders, is a prominent example of such an approach, widely used for asymmetric α-alkylation of carbonyl compounds. researchgate.netmit.edunih.gov In the context of this compound synthesis, this methodology has been instrumental in establishing the correct (R) configuration at the C-2 stereocenter. researchgate.netwhiterose.ac.uk An indanone intermediate (compound 9) was transformed into its corresponding SAMP hydrazone (compound 10) by reaction with SAMP [(S)-1-amino-2-methoxymethylpyrrolidine]. researchgate.net Subsequent treatment with a strong base like LDA and an alkylating agent such as iodomethane (B122720) resulted in the stereoselective methylation of the α-carbon. researchgate.net Following the alkylation, the chiral auxiliary was cleaved to unveil the desired (2R)-configured indanone, leading to (2R)-pterosin B. researchgate.netwhiterose.ac.uk The SAMP/RAMP hydrazone method is recognized for its high efficiency in inducing asymmetry during the alkylation of ketone enolates. mit.edu

The following table summarizes key steps and reported yields in a stereoselective synthesis of (2R)-Pterosin B:

| Step | Reactants | Product | Yield (%) | Notes |

| Suzuki-Miyaura Cross-Coupling | Compound 5, Benzyl-protected trifluoroborate 8 | Compound 9 | 54 | Introduction of hydroxyethyl chain. researchgate.net |

| SAMP Hydrazone Formation | Compound 9, SAMP, PTSA | Hydrazone 10 | Not specified | Formation of chiral intermediate. researchgate.net |

| Methylation of SAMP Hydrazone | Hydrazone 10, LDA, Iodomethane | Methylated product | Not specified | Stereoselective methylation. researchgate.net |

| Removal of Chiral Auxiliary & Deprotection | Methylated product, H-Cube® hydrogenation | (2R)-Pterosin B | 68 | Final product formation. researchgate.net |

Total Synthesis Strategies

Total synthesis endeavors to construct complex natural products from simpler starting materials, often requiring the development and application of innovative chemical transformations. Several total synthesis strategies have been devised for this compound and its analogues, each employing different key steps to assemble the indanone core and incorporate the necessary substituents with control over relative and absolute stereochemistry.

Photochemical reactions, initiated by light, can enable unique chemical transformations and access to structural motifs that are challenging to form through thermal methods. scribd.com Photochemical ring-closure strategies have been explored in the total synthesis of the pterosin family of compounds, including this compound. One reported total synthesis of pterosins B and C featured a photochemical ring-closure of an α-mesyloxy ketone precursor as a crucial step to construct the 1-indanone (B140024) skeleton, the core structural element of these molecules. researchgate.net Photochemical electrocyclic reactions, which involve the concerted cyclization of conjugated π-electron systems, are known to form cyclic structures and can exhibit stereospecificity that is complementary to thermal electrocyclizations. libretexts.orgspcmc.ac.in The application of a spin-center shift variant of the Norrish-Yang reaction, a type of photochemical reaction, has also been documented in the synthesis of this compound. scribd.com

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides, is a powerful method for constructing carbon-carbon triple bonds and has found extensive use in the synthesis of complex molecules, including natural products. wikipedia.orgscirp.orgorganic-chemistry.org In a total synthesis of pterosins B and C, Sonogashira couplings played a central role in introducing the required substituents onto a suitably functionalized benzene (B151609) starting material. researchgate.net These coupling reactions were strategically employed to append carbon chains containing alkyne functionalities, which were then further elaborated through subsequent transformations to complete the synthesis of the target molecules. researchgate.net The ability of the Sonogashira reaction to proceed under relatively mild conditions, including at room temperature and in some cases in aqueous media, contributes to its utility in the synthesis of sensitive or complex structures. wikipedia.org

The following table provides a simplified overview of a total synthesis strategy for this compound that incorporates Sonogashira coupling:

| Step | Key Reaction(s) | Intermediate(s) Involved | Notes |

| Introduction of Substituents on Benzene | Sonogashira Couplings | Substituted Benzene | Used to attach carbon chains with alkyne functionalities. researchgate.net |

| Transformation of Ethyne Moiety | Various reactions | Functionalized precursor | Conversion of alkyne groups to desired functionalities. researchgate.net |

| Indanone Core Formation | Photochemical Ring-Closure | Alpha-mesyloxy ketone | Key step to build the cyclic indanone structure. researchgate.net |

| Final Modifications | Not specified | Pre-Pterosin B | Completion of the synthesis to yield this compound. researchgate.net |

Synthesis of Deuterated Analogues for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying substances in complex matrices. This technique relies on the use of isotopically labeled internal standards, which are chemically identical to the analyte but differ in isotopic composition. For this compound, deuterated analogues are synthesized to serve as these internal standards. nih.govresearchgate.netunimi.it

A key challenge in the synthesis of deuterated pterosin analogues has been achieving high isotopic enrichment and yield with a minimal number of steps. Early synthetic routes for pterosin derivatives often suffered from low yields (typically not more than 50%) and required six or more steps. nih.gov

A more recent and facile synthetic method has been developed for the preparation of deuterated analogues like d4-pterosin B. nih.govresearchgate.net This approach offers significant advantages in terms of yield and conciseness compared to previous methods. A central step in this synthesis involves a Grignard reaction between 2,6-dimethylbromobenzene and ethylene (B1197577) oxide-d4. nih.gov This reaction efficiently furnishes the tetradeuterated alcohol, 2-(2,6-dimethylphenyl)ethanol-1,1,2,2-d4, in high yield (96%) in a single step. nih.gov This tetradeuterated alcohol serves as the starting material for subsequent steps to obtain d4-pterosin B. nih.gov

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is important for exploring the structural requirements for its biological activities and potentially developing compounds with improved properties. Various synthetic routes have been explored for preparing pterosin derivatives since the 1970s. nih.gov

One common approach to synthesizing indanone compounds, the core structure of pterosins, involves intramolecular Friedel-Crafts acylation. d-nb.info Other methods include Nazarov cyclization and transition-metal-catalyzed ring-closing reactions. d-nb.info A frequently used protocol for indanone synthesis involves a one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives in the presence of polyphosphoric acid (PPA). d-nb.info This method is advantageous due to the use of readily available starting materials. d-nb.info

This compound itself can be obtained from other pterosin compounds through specific transformations. For instance, this compound has been synthesized from Pterosin O via demethylation using hydrobromic acid in acetic acid. cdnsciencepub.com

Derivatives of this compound can involve modifications to its chemical groups through methods known in chemical synthesis. googleapis.comgoogle.com These modifications can include deletions, insertions, or substitutions of chemical groups. googleapis.com Such derivatives can be prepared using widely known compound synthesis methods. googleapis.com For example, a patent describes the preparation of pterosin derivatives by chemical synthesis, noting that the structural formula of pterosin is known, allowing for the synthesis of derivatives. googleapis.com

Specific transformations of this compound can lead to other pterosin derivatives. For example, treatment of this compound with triphenylphosphine (B44618) in carbon tetrachloride yields Pterosin F. cdnsciencepub.com Oxidation of this compound with Jones reagent can produce Pterosin E. cdnsciencepub.com These examples highlight how synthetic transformations of this compound can lead to a variety of related indanone structures.

Further research into the synthesis of new this compound derivatives is considered necessary, particularly in the context of addressing potential safety concerns associated with the parent compound and exploring novel therapeutic applications. nih.gov

Investigation of Biological Activities and Pharmacological Mechanisms

Anti-inflammatory and Antioxidant Properties

Pterosin B has been investigated for its potential anti-inflammatory and antioxidant effects. biosynth.comcymitquimica.com These properties are crucial in mitigating cellular damage and modulating immune responses. biosynth.comdovepress.com

Modulation of NF-κB Signaling Cascade

Studies suggest that this compound may influence inflammatory processes by modulating the NF-κB signaling cascade. biosynth.comnih.govnih.gov The NF-κB pathway is a key regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. biosynth.comdovepress.comnih.gov Research on angiotensin II-induced cardiomyocyte hypertrophy, for instance, indicated that this compound attenuated the activation and expression of receptors and inhibited the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules. nih.govnih.gov Specifically, it was observed to reduce the phosphorylation level of NF-κB in treated cardiomyocytes. nih.gov This modulation of NF-κB signaling is a potential mechanism underlying its anti-inflammatory effects. biosynth.comnih.gov

Anti-arthritic and Anti-osteoporosis Research

This compound has shown promise in research related to anti-arthritic and anti-osteoporosis effects, primarily through its influence on key cellular processes involved in cartilage degradation and bone resorption. medchemexpress.commedchemexpress.comoup.comoup.comnih.govkyoto-u.ac.jpchemfaces.comresearchgate.netcnu.edu.twnih.govresearchgate.netresearchgate.net

Inhibition of Salt-Inducible Kinase 3 (SIK3) Pathway

A significant mechanism identified for this compound's effects in bone and cartilage research is the inhibition of the Salt-Inducible Kinase 3 (SIK3) pathway. medchemexpress.commedchemexpress.comoup.comoup.comnih.govkyoto-u.ac.jpchemfaces.comresearchgate.netcnu.edu.twnih.govresearchgate.netresearchgate.net SIK3 plays a crucial role in regulating various cellular processes, including those in chondrocytes and osteoclasts. oup.comoup.comnih.govkyoto-u.ac.jp this compound has been identified as a SIK3 signaling inhibitor. medchemexpress.commedchemexpress.comnih.govchemfaces.com Studies have shown that this compound treatment leads to decreased SIK3 levels and the subsequent suppression of downstream cascades. oup.com This inhibition is suggested to occur through the phosphorylation of SIK3's C-terminal regulatory region, leading to protein degradation. oup.com The inhibition of SIK3 by this compound is considered a key factor in its potential therapeutic effects in arthritis and osteoporosis models. medchemexpress.comoup.comoup.comnih.govkyoto-u.ac.jpchemfaces.com

Prevention of Chondrocyte Hypertrophy

This compound has demonstrated the ability to prevent chondrocyte hypertrophy, a process implicated in the degradation of articular cartilage in conditions like osteoarthritis. medchemexpress.commedchemexpress.comnih.govkyoto-u.ac.jpchemfaces.comresearchgate.netnih.gov Research indicates that this compound inhibits chondrocyte hypertrophy in mice. medchemexpress.commedchemexpress.comnih.govchemfaces.comresearchgate.net This effect is linked to its inhibition of SIK3, as studies have shown that either SIK3 deletion or this compound treatment inhibits chondrocyte hypertrophy and protects cartilage. nih.govchemfaces.comresearchgate.net this compound has been shown to reduce the amounts of SIK3, phosphorylated HDAC4, and phosphorylated CRTC1 in primary chondrocytes. medchemexpress.commedchemexpress.com This prevention of chondrocyte hypertrophy contributes to its potential anti-arthritic properties. medchemexpress.commedchemexpress.comnih.govkyoto-u.ac.jpchemfaces.comresearchgate.net

Impact on Osteoclast Differentiation and Bone Resorption

This compound has been shown to impact osteoclast differentiation and bone resorption, processes critical for bone remodeling and involved in the pathogenesis of osteoporosis. oup.comoup.comresearchgate.netresearchgate.net Treatment with this compound has been found to inhibit osteoclast differentiation, reduce the number of multinucleated osteoclasts, and suppress resorption activity in vitro. oup.comoup.com Gene expression analysis suggests that this compound treatment influences genes involved in osteoclast differentiation and bone resorption. oup.comoup.com this compound treatment reduced the number of pits resorbed by osteoclasts in a dose-dependent manner in vitro. oup.com These findings highlight this compound's potential to inhibit bone resorption by attenuating osteoclast differentiation. oup.com

Regulation of Intracellular Metabolism (e.g., Tricarboxylic Acid Cycle, Oxidative Phosphorylation) in Osteoclasts

Beyond its effects on differentiation and resorption, this compound also influences the intracellular metabolism of osteoclasts, particularly affecting key metabolic pathways such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). oup.comoup.comresearchgate.netresearchgate.net Osteoclast differentiation, maturation, and bone degradation are energy-consuming processes that rely on intracellular ATP production, primarily through glycolysis, the TCA cycle, and OXPHOS in mitochondria. oup.com this compound treatment has been shown to alter intracellular metabolism, specifically impacting the TCA cycle and oxidative phosphorylation. oup.comoup.com This regulation of metabolic pathways is suggested to contribute to this compound's effects on osteoclast function and bone resorption. oup.comoup.com

Interactive Data Tables

To provide a clearer overview of specific research findings, interactive data tables could be generated based on experimental data presented in the cited studies. These tables could include:

Table 1: Effect of this compound on Osteoclast Differentiation and Resorption (In Vitro)

Concentration of this compound (e.g., µM)

Cell Line/Type (e.g., RAW264.7, Bone Marrow Monocytes)

Stimulus (e.g., RANKL)

Metric Measured (e.g., Number of multinucleated TRAP+ cells, Resorption Pit Area)

Observed Effect (e.g., Inhibition percentage, Fold change)

Citation Index

Table 2: Effect of this compound on SIK3 and Downstream Targets in Chondrocytes

Concentration of this compound (e.g., µM)

Cell Type (e.g., Primary Chondrocytes)

Duration of Treatment (e.g., days)

Protein/Marker Measured (e.g., SIK3, p-HDAC4, p-CRTC1)

Observed Effect (e.g., Reduction in levels)

Citation Index

Table 3: Effect of this compound on NF-κB Activity

Concentration of this compound (e.g., µM)

Cell Type (e.g., H9c2 cells, RAW264 cells)

Stimulus (e.g., Angiotensin II, RANKL)

Metric Measured (e.g., NF-κB phosphorylation, NF-κB luciferase activity)

Observed Effect (e.g., Reduction in phosphorylation, Diminished activity)

Citation Index

These interactive tables would allow users to filter and sort data based on specific parameters, providing a dynamic way to explore the research findings on this compound's biological activities.

Neuroprotective and Cognitive Improvement Studies (e.g., Alzheimer's Disease)

This compound has been investigated for its potential neuroprotective effects and its ability to improve cognitive function, particularly in the context of neurodegenerative conditions such as Alzheimer's disease (AD). AD is a complex disorder characterized by pathological features including β-amyloid senile plaques, reduced levels of acetylcholine (B1216132), oxidative stress, and neurofibrillary tangles. researchgate.net A multitarget-directed approach is considered an attractive strategy for developing therapeutics for AD due to its multifactorial nature. researchgate.netnih.gov

Research indicates that this compound may exert its neuroprotective effects through several mechanisms relevant to AD pathogenesis. Studies have shown that this compound can ameliorate cognitive deficits in animal models of AD. medchemexpress.commedchemexpress.com

Inhibition of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme involved in the production of β-amyloid (Aβ) peptides, which accumulate and form plaques in the brains of AD patients. researchgate.netmdpi.complos.org Inhibiting BACE1 is a therapeutic target to reduce Aβ generation and potentially slow AD progression. mdpi.complos.org

(2R)-Pterosin B has been found to inhibit human BACE1 activity. Studies have determined that (2R)-Pterosin B acts as a noncompetitive inhibitor against human BACE1. researchgate.netresearchgate.netnih.govnih.gov The inhibitory activity is quantified by its IC50 value, which was reported as 29.6 µM. researchgate.netresearchgate.netnih.govnih.gov Molecular docking simulations suggest that pterosins, including (2R)-Pterosin B, bind to the active sites of BACE1, indicating a site-directed inhibition. researchgate.netresearchgate.netnih.govnih.gov

Inhibition of Cholinesterases (AChE, BChE)

Reduced levels of the neurotransmitter acetylcholine are a characteristic feature of AD, and inhibiting cholinesterases, the enzymes responsible for breaking down acetylcholine, is a strategy for symptomatic treatment. researchgate.netjppres.com There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). jppres.commdpi.com

(2R)-Pterosin B has demonstrated inhibitory activity against both AChE and BChE. researchgate.netresearchgate.netnih.govnih.gov It acts as a mixed-type inhibitor against AChE and a noncompetitive inhibitor against BChE. researchgate.netresearchgate.netnih.govnih.gov The IC50 values for the inhibition of AChE and BChE by (2R)-Pterosin B were reported as 16.2 µM and 48.1 µM, respectively. researchgate.netresearchgate.netnih.govnih.gov Molecular docking studies support the binding of pterosins to the active sites of these enzymes. researchgate.netresearchgate.netnih.govnih.gov

Reduction of β-amyloid Deposition

The accumulation and deposition of Aβ peptides in the brain are central to AD pathology. researchgate.netmdpi.com Reducing the levels of these peptides is a key therapeutic goal.

Studies have shown that this compound can reduce β-amyloid deposition. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu In neuroblastoma cells that overexpressed human β-amyloid precursor protein, (2R)-Pterosin B significantly decreased the secretion of Aβ peptides at a concentration of 500 μM. researchgate.netresearchgate.netnih.govnih.gov Furthermore, in in vivo studies using APP/PS1 mice, a model for AD, this compound treatment (5-20 mg/kg orally for 8 weeks) resulted in a significant decrease in the Aβ1-42-positive area. medchemexpress.commedchemexpress.com

Promotion of Microglia M1/M2 Polarization via Klf5/Parp14 Pathway

Neuroinflammation, mediated in part by microglia, plays a significant role in the progression of neurodegenerative diseases, including AD. researchgate.net Microglia can exist in different activation states, broadly classified as pro-inflammatory M1 and anti-inflammatory/resolving M2 phenotypes. Modulating microglia polarization towards the M2 phenotype is considered a potential therapeutic strategy.

This compound has been shown to influence microglia polarization. In lipopolysaccharide (LPS)-induced BV-2 cells, this compound (at concentrations of 1 and 5 µM) promoted the phenotypic shift from the M1 to the M2 state. medchemexpress.commedchemexpress.com This effect is mediated through the inhibition of Klf5 expression. medchemexpress.commedchemexpress.comnih.gov Klf5 (Krüppel-like factor 5) is highly expressed in the serum of AD patients and correlates with cognitive performance and AD biomarkers. nih.gov Poly-ADP ribosyl polymerase 14 (Parp14) has been identified as a downstream molecule of Klf5 that is involved in regulating metabolic reprogramming and microglia M1/M2 polarization. nih.govptglab.com this compound regulates microglia M1/M2 polarization by inhibiting the Klf5/Parp14 pathway. nih.gov

Protection against Glutamate (B1630785) Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its excessive release and receptor stimulation can lead to excitotoxicity, a process contributing to neuronal cell death in various neurological diseases. researchgate.netnih.govmdpi.com

This compound has demonstrated significant neuroprotective activity against glutamate excitotoxicity. researchgate.netnih.govresearchgate.netdntb.gov.ua In a glutamate-induced excitotoxicity cell model, this compound enhanced cell viability from 43.8% to 105%. researchgate.netnih.govresearchgate.net This protective effect appears to target downstream signaling pathways rather than directly blocking glutamate receptor activation. researchgate.netnih.govresearchgate.net

Modulation of Mitochondrial Signals (NRF2, HO-1, KEAP1)

Mitochondrial dysfunction and oxidative stress are implicated in neurodegenerative processes. researchgate.netnih.govresearchgate.net The NRF2 (nuclear factor-erythroid factor 2-related factor 2)/HO-1 (heme oxygenase-1) signaling pathway is a key regulator of the cellular antioxidant response and mitochondrial homeostasis. KEAP1 (Kelch-like ECH-associated protein 1) is a repressor of NRF2. nih.govresearchgate.netmedsci.orgchemscene.commdpi.com

This compound influences mitochondrial signals, contributing to its neuroprotective effects. It has been shown to restore mitochondrial membrane potential and eliminate cellular reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net this compound also alleviates intracellular calcium overload. researchgate.netnih.govresearchgate.net Furthermore, this compound enhances the expression of NRF2 and HO-1 and down-regulates the expression of KEAP1. nih.govresearchgate.net Specifically, it enhanced NRF2 expression by 2.86-fold and HO-1 expression by 4.24-fold, while down-regulating KEAP1 expression by 2.5-fold. nih.govresearchgate.net This modulation of the NRF2/HO-1/KEAP1 pathway suggests that this compound may promote mitochondrial biogenesis and mitophagy, thereby maintaining mitochondrial quality control and homeostasis and inhibiting apoptotic cell death. nih.govresearchgate.net

Anti-diabetic and Metabolic Regulation Research

Lowering Blood Glucose

This compound has demonstrated the ability to lower blood glucose levels in experimental models. For instance, administration of this compound (0.1% in diet; p.o.; 1 month) in db/db mice resulted in lowered blood glucose levels and enhanced insulin (B600854) responses. medchemexpress.commedchemexpress.com

Regulation of Hepatic Gluconeogenic Programs (e.g., G6pc expression, RORα-SRC2 signaling)

Cardiovascular Research (e.g., Cardiomyocyte Hypertrophy)

This compound has also been explored for its potential effects on the cardiovascular system, particularly in the context of cardiomyocyte hypertrophy medchemexpress.commedchemexpress.comnih.govmdpi.comnih.govresearchgate.netmedchemexpress.eu.

Inhibition of Angiotensin II-induced Cardiomyocyte Hypertrophy

Pathological cardiac hypertrophy, characterized by an abnormal increase in cardiac muscle mass, can lead to cardiac dysfunction nih.govmdpi.comnih.gov. Angiotensin II (Ang II) is a known inducer of cardiomyocyte hypertrophy nih.govmdpi.comnih.govresearchgate.netnih.gov.

Studies using H9c2 cells, an embryonic rat heart-derived cell line, have investigated the effects of this compound on Ang II-induced cardiomyocyte hypertrophy nih.govmdpi.comnih.gov. This compound (10-50 μM; 48 h) was found to inhibit Ang II-induced hypertrophy, reducing hypertrophy-related gene expression, cell size, and protein synthesis medchemexpress.commedchemexpress.comnih.govmdpi.comnih.gov.

The mechanism involves the attenuation of the activation and expression of key receptors, including the Ang II type 1 receptor and a receptor for advanced glycation end products nih.govmdpi.comnih.gov. This attenuation is mediated by the inhibition of the phosphorylation of signaling molecules in the PKC-ERK-NF-κB pathway nih.govmdpi.comnih.govresearchgate.netnih.gov. This compound also demonstrated the ability to reduce excessive intracellular reactive oxygen species (ROS) induced by Ang II, by regulating the expression levels of NAD(P)H oxidase 2/4 nih.govmdpi.comnih.govnih.gov.

Data on the effect of this compound on Ang II-induced cardiomyocyte hypertrophy in H9c2 cells:

| Treatment | Effect on Hypertrophy-Related Gene Expression | Effect on Cell Size | Effect on Protein Synthesis |

| Ang II | Increased | Increased | Increased |

| Ang II + this compound (10-50 μM) | Reduced | Reduced | Reduced |

Anticancer/Cytotoxic Activities

This compound has also been evaluated for its anticancer and cytotoxic properties against various cancer cell lines chemfaces.comresearchgate.netnih.govnih.govspandidos-publications.com.

Cytotoxicity against Specific Cancer Cell Lines (e.g., HL 60 human leukemia cells)

This compound has shown cytotoxic activity against specific cancer cell lines chemfaces.comresearchgate.netnih.govnih.govspandidos-publications.com. Notably, it has demonstrated cytotoxicity against HL 60 human leukemia cells chemfaces.comresearchgate.netnih.govnih.govspandidos-publications.com.

In studies evaluating the cytotoxicity of compounds isolated from Pteris ensiformis, this compound exhibited selective activity against HL 60 cells with an IC50 value of 8.7 μg/mL chemfaces.comresearchgate.netnih.govnih.govspandidos-publications.com. Other cancer cell lines tested in some studies, such as Hep G2 (human liver cancer), A549 (human lung carcinoma), MDA-MB-231 (breast carcinoma), MCF-7 (breast carcinoma), and Ca9-22 (human oral squamous carcinoma), showed less sensitivity or were inactive to this compound at the tested concentrations nih.govspandidos-publications.com.

Data on the cytotoxicity of this compound against HL 60 cells:

| Cell Line | IC50 (μg/mL) |

| HL 60 (human leukemia) | 8.7 |

Structure Activity Relationship Sar and Molecular Docking Investigations

Identification of Key Structural Features for Biological Activity

The biological activity of pterosins, including Pterosin B, is intrinsically linked to their specific structural components. SAR studies, comparing a range of pterosin derivatives, have highlighted the critical roles of the indanone core, the nature and position of substituents on the aromatic ring, and the characteristics of the side chain at the C3 position.

A comparative study of 15 pterosin derivatives revealed key structural determinants for the inhibition of enzymes relevant to Alzheimer's disease. researchgate.net For this compound, the core indanone structure is fundamental. The presence of a hydroxyl group on the ethyl side chain at C3 appears to be a significant feature. When compared to other pterosins, modifications to this side chain or the aromatic ring substituents drastically alter inhibitory potency against enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

The inhibitory activities of this compound and related compounds from one study are summarized below, illustrating the impact of structural variations.

| Compound | BACE1 IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| (2R)-Pterosin B | 29.6 | 16.2 | 48.1 |

| (2R,3R)-Pterosin C | >100 | 23.2 | 72.5 |

| (2S,3R)-Pterosin C | >100 | >100 | 42.3 |

| (2R)-Pteroside B | >100 | 43.1 | >100 |

Data sourced from Park et al., 2019. researchgate.net

Molecular Interactions with Enzyme Active Sites (e.g., BACE1, AChE, BChE)

Molecular docking simulations provide crucial insights into how this compound binds to and inhibits its target enzymes at an atomic level. These computational models reveal the specific amino acid residues involved in the interaction, clarifying the mechanism of inhibition.

BACE1: The active site of BACE1 features a catalytic dyad of two aspartate residues (Asp32 and Asp228) that is crucial for its function. up.ac.za Docking studies show that (2R)-Pterosin B acts as a noncompetitive inhibitor of BACE1. researchgate.net It binds to a site distinct from the catalytic center, interacting with residues such as Ser10, Pro11, and Thr12 through hydrogen bonds. Further stability is provided by hydrophobic interactions with residues including Leu128 and Pro131. This binding mode is thought to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency. researchgate.net

AChE: The active site of acetylcholinesterase is a deep, narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. ddg-pharmfac.netnih.gov (2R)-Pterosin B demonstrates a mixed-type inhibition against AChE. researchgate.net Its docking model suggests it binds within the gorge, forming a hydrogen bond with the key catalytic residue Ser203. The indanone ring of this compound engages in hydrophobic π-π stacking interactions with aromatic residues like Trp86 in the CAS and Tyr341 in the PAS, effectively bridging these two important sites. researchgate.netnih.gov

BChE: Butyrylcholinesterase has a larger active site gorge than AChE, allowing for more flexibility in ligand binding. This compound acts as a noncompetitive inhibitor of BChE. researchgate.net Molecular docking simulations indicate that it forms hydrogen bonds with residues such as Trp82 and His438. Additionally, hydrophobic interactions with residues including Trp231, Ala277, and Phe329 contribute to the stability of the enzyme-inhibitor complex. researchgate.netresearchgate.net

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The specific spatial orientation of functional groups can significantly affect how a molecule fits into the active site of an enzyme, thereby influencing its inhibitory potency. nih.gov

The naturally occurring and synthetically prepared form of this compound used in detailed inhibitory studies is the (2R)-enantiomer. whiterose.ac.ukresearchgate.net Research has shown that the stereochemistry at the C2 position of the indanone ring is critical for its activity. For instance, the inhibitory profiles of (2R,3R)-Pterosin C and (2S,3R)-Pterosin C, which differ only in the stereochemistry at the C2 position, are markedly different. (2S,3R)-Pterosin C shows significantly weaker or no activity against AChE compared to its (2R,3R) counterpart, highlighting the importance of the 'R' configuration at this position for effective interaction with the enzyme's active site. researchgate.net This suggests that the specific 3D conformation of (2R)-Pterosin B allows for optimal orientation and interaction with key residues within the binding pockets of BACE1, AChE, and BChE, leading to its observed inhibitory effects. researchgate.net

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of Pterosin B. acs.orgnih.govgeus.dkdatapdf.comresearchgate.net This methodology provides high sensitivity and specificity, allowing for reliable identification and quantification even at trace levels. nih.govgeus.dkresearchgate.net The structural specificity of MS/MS detection minimizes the risk of false positives that can occur with less specific methods like UV detection. acs.org Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, when coupled with MS/MS, offers even faster analysis times and improved separation efficiency. nih.govresearchgate.net A developed UPLC-MS/MS method achieved a total run cycle of just 5 minutes for this compound. nih.govresearchgate.net

LC-MS/MS has been successfully applied to quantify this compound in complex environmental samples such as soil and groundwater. acs.orgnih.govgeus.dkdatapdf.comresearchgate.net A sensitive LC-MS/MS method demonstrated detection limits as low as 0.15 µg/L for this compound in these matrices, which is significantly more sensitive (300–650 times) than previous LC-UV methods. acs.orgnih.govgeus.dkresearchgate.net For soil analysis, a sequential extraction procedure is often employed, using a solvent like 80% methanol (B129727) to effectively extract this compound. acs.orgnih.govgeus.dk

A fast UPLC-MS/MS method has also been developed for analyzing environmental water samples, reporting a method detection limit, including a preconcentration step, of 4 ng/L for this compound. nih.govresearchgate.net This high sensitivity is essential for monitoring the potential leaching of the compound from contaminated soils into aquatic systems. acs.orgnih.govgeus.dk

| Technique | Matrix | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| LC-MS/MS | Soil, Groundwater | 0.15 µg/L | 0.3–60 µg/L | acs.orgacs.org |

| UPLC-MS/MS | Groundwater | 4 ng/L | Not Specified | nih.govresearchgate.net |

The presence of this compound in biological fluids is a key indicator of exposure in livestock. A direct and sensitive LC-MS method has been established for the simultaneous quantification of this compound and its precursor, ptaquiloside (B1252988), in cattle plasma, urine, and milk. nih.gov This method is crucial for toxicokinetic studies and for assessing the transfer of these compounds into the food chain. The method demonstrates good recovery and repeatability, with relative standard deviation (RSD) values lower than 20% for this compound. nih.gov

| Matrix | Average Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Reference |

|---|---|---|---|

| Plasma | 75 | 3.7 | nih.gov |

| Urine (undiluted) | 82 | 33 | nih.gov |

| Milk | 63 | 5.3 | nih.gov |

Given the often low concentrations of this compound in environmental and biological samples, a sample preparation step is essential to clean up the matrix and pre-concentrate the analyte. acs.orgnih.govnih.gov Solid-Phase Extraction (SPE) is the most commonly used technique for this purpose. acs.orgnih.govnih.gov For groundwater samples, SPE can be used to pre-concentrate the sample by a factor of 20. acs.orgnih.govgeus.dkresearchgate.net In the analysis of cattle plasma, urine, and milk, SPE cartridges are used to clean and pre-concentrate both this compound and ptaquiloside before LC-MS quantification. nih.gov The SPE process for this compound in groundwater has shown recoveries between 84-89%. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) is also a recognized method for the analysis of this compound. researchgate.net This technique is suitable for volatile and thermally stable compounds. Although specific procedural details for this compound analysis by GC-MS are less frequently reported in recent literature compared to LC-MS, it remains a viable analytical option, particularly in laboratories equipped primarily for GC-based analyses. researchgate.net

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography are powerful techniques used for the definitive structural confirmation of this compound, rather than for routine quantification. NMR, particularly ¹H-NMR, is used to verify the purity and confirm the identity of this compound analytical standards isolated from plant material. nih.govresearchgate.net Furthermore, 1D and 2D NMR techniques are instrumental in elucidating the structures of newly discovered pterosin derivatives. bangor.ac.uk

Single-crystal X-ray crystallography provides unambiguous, three-dimensional structural information. The structure of synthetically produced (2R)-pterosin B has been unequivocally confirmed using this method, which provides precise data on bond lengths, angles, and stereochemistry. whiterose.ac.uk This technique is the gold standard for absolute structure determination, validating synthetic pathways and confirming the identity of the natural product. whiterose.ac.uknih.gov

Environmental Fate and Degradation Pathways in Context of Ptaquiloside

Formation of Pterosin B from Ptaquiloside (B1252988) in Environmental Settings (e.g., soil, water)

Ptaquiloside is a natural carcinogen present in bracken ferns that can leach from the plants into soil and water, leading to environmental contamination researchgate.netwikipedia.orgmdpi.com. This compound is formed as a primary degradation product of ptaquiloside through hydrolysis researchgate.netmdpi.comresearchgate.net. This hydrolysis reaction occurs readily in aqueous solutions wikipedia.orgrsc.orgplos.org.

The formation of pterosins, including this compound, is promoted by environmental conditions that favor the hydrolysis of illudane (B1247565) glycosides, such as elevated temperatures and basic pH levels rsc.org. This compound has been detected in bracken plant material, soil layers, and in water bodies as a result of ptaquiloside hydrolysis mdpi.com.

While hydrolysis is a key pathway, the degradation of ptaquiloside in soils has been observed to be faster than predicted by models based solely on pure aqueous solutions rsc.org. The rate of ptaquiloside degradation in soil is influenced by several factors, including soil acidity, clay content, carbon content, temperature, and presumably microbial activity wikipedia.org. Studies have indicated that microbial degradation plays a significant role in the disappearance of ptaquiloside in nonsterile sandy soil, where it can degrade within approximately four weeks at 10°C mdpi.com. Conversely, in sterile soil solution, ptaquiloside degradation was not significant over a period of 28 days, suggesting that soil constituents may have a stabilizing effect in the absence of microbial activity mdpi.com.

Hydrolytic Degradation Kinetics of Ptaquiloside to this compound

The hydrolytic degradation of ptaquiloside, leading to the formation of this compound, is significantly influenced by both pH and temperature mdpi.comresearchgate.netrsc.orgresearchgate.net. Rapid first-order hydrolysis of ptaquiloside in water occurs under both basic and strongly acidic conditions rsc.org. However, ptaquiloside exhibits greater stability under neutral to moderately acidic conditions, typically within the pH range of 4.5 to 6.5, and at lower temperatures mdpi.comrsc.orgresearchgate.net.

Research has provided specific data on the half-lives of ptaquiloside in water under different conditions. At pH 7, the half-life of ptaquiloside is approximately 12 days at 15°C and extends to 40 days at 5°C rsc.org. Under slightly more acidic conditions, such as pH 5, the stability increases further, with reported half-lives of 50 days at 15°C and 150 days at 5°C rsc.org.

The conversion efficiency of ptaquiloside to this compound is also pH-dependent. Studies have shown that the degree of conversion of ptaquiloside to this compound is close to unity around neutral pH researchgate.net. However, under slightly acidic conditions, the formation of this compound may account for only a small fraction (e.g., 9%) of the degraded ptaquiloside, suggesting the concurrent formation of other transformation products researchgate.net.

Under alkaline conditions, the degradation pathway involves the initial formation of ptaquilosin, an aglycone intermediate, which then undergoes aromatization to produce an unstable conjugated dienone intermediate wikipedia.orgplos.orgacs.org. This dienone is considered the activated form of ptaquiloside and is stable in alkaline solutions at room temperature plos.org. Subsequently, this dienone intermediate is converted to this compound under acidic conditions wikipedia.orgplos.orgacs.org.

It is important to note that while a mathematical model based on pure aqueous hydrolysis can predict degradation rates in groundwater, deviations have been observed, particularly at the extremes of the examined pH range (4.7–8.2) researchgate.net. Furthermore, degradation rates in environmental matrices like sand filters have been found to be significantly faster (two orders of magnitude) than predicted by the pure aqueous hydrolysis model rsc.org.

The following table summarizes some reported ptaquiloside half-lives in water based on hydrolysis kinetics:

| pH | Temperature (°C) | Half-life (days) | Source |

| 7 | 15 | 12 | rsc.org |

| 7 | 5 | 40 | rsc.org |

| 5 | 15 | 50 | rsc.org |

| 5 | 5 | 150 | rsc.org |

Environmental Monitoring and Risk Assessment of this compound (as an indicator of ptaquiloside degradation)

Given that this compound is a primary degradation product of ptaquiloside, it has been hypothesized that its presence in the environment could serve as an indicator for the former presence of ptaquiloside researchgate.netmdpi.com. Environmental monitoring efforts have therefore included the analysis of both ptaquiloside and this compound in various matrices such as soil and water mdpi.comrsc.orgamazonaws.comresearchgate.net.

Sensitive analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify both ptaquiloside and this compound at environmentally relevant concentrations researchgate.netacs.org. These methods offer significantly lower detection limits compared to older techniques like LC-UV researchgate.net. For this compound, detection limits using LC-MS/MS are reported to be around 0.15 µg/L researchgate.netacs.org.

Environmental monitoring studies have yielded varied results regarding the detection of this compound alongside ptaquiloside. In one study of groundwater wells, ptaquiloside was detected in a shallow well, but this compound was not found in any of the investigated wells mdpi.com. Another monitoring effort focusing on public and private water supplies did not detect either ptaquiloside or this compound, although ptaquiloside was found in a feeder stream during rainfall events amazonaws.com. The absence of this compound in some instances where ptaquiloside was detected or anticipated could be attributed to its own degradation or other environmental factors influencing its fate mdpi.comamazonaws.com.

In the context of environmental risk assessment, which typically involves evaluating exposure and effects nih.gov, this compound is generally considered less concerning than its precursor. Unlike ptaquiloside, this compound is not known to be carcinogenic and is considered non-toxic mdpi.comrsc.org. Therefore, while its presence indicates ptaquiloside degradation, this compound itself is considered a less relevant environmental contaminant from a toxicity perspective compared to the illudane glycosides rsc.org.

Q & A

Q. What experimental methodologies are recommended for the initial isolation and characterization of Pterosin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Characterization requires spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) for purity assessment and molecular weight confirmation.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Ensure protocols align with reproducibility standards, including detailed documentation of solvent ratios, temperature, and instrumentation parameters .

Q. Which in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Prioritize cell-based assays relevant to hypothesized mechanisms. Examples include:

- Glucose uptake assays in skeletal muscle cells (e.g., C2C12 myotubes) to assess metabolic effects, modeled after Pterosin A studies .

- Enzyme inhibition assays (e.g., PEPCK or AMPK activity) using liver-derived cell lines (e.g., HepG2).

- Cytotoxicity screening via MTT or resazurin assays to establish safe dosage ranges.

Include positive controls (e.g., metformin for antidiabetic studies) and triplicate measurements to ensure reliability .

Q. How should researchers design dose-response studies to determine this compound’s therapeutic window?

- Methodological Answer :

- Use a logarithmic dose range (e.g., 1–100 μM in vitro; 10–200 mg/kg in vivo) to capture threshold and saturation effects.

- In vivo models : Employ diabetic mouse models (e.g., HFD-fed or db/db mice) with weekly glucose tolerance tests and insulin level monitoring .

- Data analysis : Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and statistical power calculations .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported mechanisms of this compound’s action on AMPK signaling across different cell types?

- Methodological Answer :

- Variable standardization : Control for cell culture conditions (e.g., serum starvation duration, glucose concentration).

- Pathway inhibition : Use siRNA or CRISPR-Cas9 to silence upstream regulators (e.g., LKB1) and assess AMPK phosphorylation.

- Cross-validation : Compare results across multiple cell lines (e.g., primary hepatocytes vs. cancer cells) and species (e.g., murine vs. human models).

- Data transparency : Publish raw immunoblot images and quantitative densitometry data to enable independent validation .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic profiles between rodent and primate models?

- Methodological Answer :

- Administration route : Standardize oral vs. intravenous delivery to compare bioavailability.

- Analytical consistency : Use LC-MS/MS for plasma metabolite profiling across all studies.

- Species-specific factors : Account for differences in cytochrome P450 enzyme activity or protein binding.

- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., diet, age) .

Q. What experimental frameworks are optimal for studying this compound’s off-target effects in genome-wide assays?

- Methodological Answer :

- Transcriptomics : RNA-seq or single-cell sequencing to identify differentially expressed genes.

- Proteomics : TMT or SILAC labeling to quantify protein abundance changes.

- CRISPR screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions.

Validate hits using orthogonal methods (e.g., qPCR for RNA-seq targets) and report false discovery rates (FDR < 5%) .

Data Integrity and Reproducibility

Q. What are the best practices for documenting this compound’s experimental data to ensure reproducibility?

- Methodological Answer :

- Structured metadata : Include raw data files (e.g., .RAW for LC-MS), instrument settings, and software versions.

- Supplemental materials : Publish NMR spectra, chromatograms, and crystallographic data in standardized formats (e.g., .CIF for crystals) .

- Code sharing : Deposit analysis scripts (e.g., R/Python) in repositories like GitHub or Zenodo .

Q. How can researchers mitigate bias when analyzing this compound’s efficacy in preclinical trials?

- Methodological Answer :

- Blinding : Assign treatment groups randomly and mask analysts during data collection.

- Power analysis : Predefine sample sizes to avoid underpowered conclusions.

- Negative controls : Include vehicle-treated groups and unmodified cell lines.

- Peer review : Share protocols pre-publication via platforms like bioRxiv for external feedback .

Ethical and Reporting Standards

Q. What ethical considerations apply to animal studies investigating this compound’s long-term toxicity?

- Methodological Answer :

- IACUC compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and monitor distress indicators (e.g., weight loss, lethargy).

- Endpoint criteria : Define humane endpoints (e.g., tumor size limits) before initiating studies.

- Data inclusion : Report all adverse events, even if excluded from final analysis .

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions without overstating findings?

- Methodological Answer :

- Abstract clarity : State hypotheses, methods, and key results concisely, avoiding unsupported claims .

- Discussion balance : Contrast results with prior studies (e.g., Pterosin A data) and acknowledge limitations (e.g., in vitro to in vivo translatability).

- Conclusion moderation : Use phrases like “suggests potential” instead of “proves efficacy” .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.